REACTION_CXSMILES
|
CO[CH:3]1[C:8](=O)[CH2:7][CH2:6][N:5]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:4]1.[NH3:17].[H][H]>[Ni].CO>[C:11]1([CH2:10][N:5]2[CH2:6][CH2:7][CH:8]([NH2:17])[CH2:3][CH2:4]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
83
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CN(CCC1=O)CC1=CC=CC=C1
|
Name
|
oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CCC(CC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |